molecular formula C22H29FN6 B612134 unc569

unc569

Cat. No.: B612134
M. Wt: 396.5 g/mol
InChI Key: OGEBRHQLRGFBNV-UHFFFAOYSA-N
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Description

UNC569 is a novel small molecule inhibitor specifically targeting the Mer receptor tyrosine kinase. This compound has shown significant potential in the treatment of acute lymphoblastic leukemia, a common malignancy in children. By inhibiting the Mer receptor, this compound reduces pro-survival signaling pathways, increases chemosensitivity, and delays the progression of leukemia .

Preparation Methods

UNC569 is a substituted pyrazolopyrimidine. The synthesis of this compound involves several steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization to introduce specific substituents. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature . Industrial production methods for this compound are also not publicly available, as it is primarily used in research settings.

Chemical Reactions Analysis

UNC569 undergoes various chemical reactions, primarily involving its interaction with the Mer receptor tyrosine kinase. It acts as a reversible, ATP-competitive inhibitor, binding to the active site of the kinase and preventing its activation. Common reagents and conditions used in these reactions include ATP analogs and kinase assay buffers. The major product formed from these reactions is the inhibited Mer receptor, which is unable to phosphorylate downstream signaling molecules .

Scientific Research Applications

UNC569 has several scientific research applications, particularly in the fields of oncology and molecular biology. It has been extensively studied for its efficacy against acute lymphoblastic leukemia in both in vitro and in vivo models. In cell-based assays, this compound inhibits the accumulation of phosphorylated Mer, reduces cell proliferation, and increases sensitivity to chemotherapeutic agents. In animal models, this compound has demonstrated significant anti-leukemia activity, reducing tumor burden and delaying disease progression .

By targeting the Mer receptor, this compound can help elucidate the role of this kinase in cancer development and progression .

Comparison with Similar Compounds

UNC569 is unique among Mer receptor tyrosine kinase inhibitors due to its high potency and selectivity. Similar compounds targeting the Mer receptor include UNC1062 and UNC2025. While these compounds also inhibit Mer kinase activity, this compound has demonstrated superior efficacy in preclinical studies, particularly in reducing tumor burden and increasing chemosensitivity in acute lymphoblastic leukemia models .

Properties

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.